2'-Deoxy Cytidine-5,6-d2
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13N3O4 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D,2D |
InChI Key |
CKTSBUTUHBMZGZ-AQAQJVFASA-N |
Isomeric SMILES |
[2H]C1=C(N(C(=O)NC1=N)[C@H]2C[C@@H]([C@H](O2)CO)O)[2H] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=N)NC2=O)CO)O |
Origin of Product |
United States |
Advanced Synthetic Strategies for Isotopic Incorporation of 2 Deoxy Cytidine 5,6 D2
Enzymatic Biosynthesis Approaches for Deuterated Nucleosides
Enzymatic methods offer a high degree of specificity and efficiency for the synthesis of isotopically labeled nucleosides. isotope.com These approaches often leverage the natural biosynthetic pathways of nucleic acids, adapting them for the incorporation of labeled precursors.
In Vitro Transcription and Polymerase-Mediated Labeling
In vitro transcription is a widely used technique for synthesizing RNA molecules from a DNA template using RNA polymerases. thermofisher.comjenabioscience.com This method can be adapted to produce deuterated nucleoside triphosphates. By providing a deuterated precursor in the reaction mixture, enzymes can incorporate it into the growing nucleic acid chain. isotope.com
For the synthesis of deuterated DNA, DNA polymerases are employed in a similar fashion. nih.gov The process involves the use of a DNA template, a primer, DNA polymerase, and a mixture of deoxynucleoside triphosphates (dNTPs). To generate 2'-Deoxycytidine-5,6-d2 labeled DNA, 2'-Deoxycytidine-5,6-d2 triphosphate would be included in the dNTP mix. A variety of DNA polymerases, including those from family A and B, can efficiently utilize modified dNTPs as substrates. nih.gov
| Reaction Component | Function |
| DNA Template | Provides the sequence for the new DNA strand. thermofisher.com |
| Primer | A short nucleic acid strand that serves as a starting point for DNA synthesis. |
| DNA Polymerase | The enzyme that synthesizes the new DNA strand. nih.gov |
| dNTPs (including deuterated) | The building blocks for the new DNA strand. |
Research has shown that even with modifications to the nucleobase, many DNA polymerases can incorporate the altered nucleotide with high fidelity. nih.gov However, the efficiency and accuracy of incorporation can be polymerase-dependent. nih.gov
Cultivation of Microorganisms in Deuterated Media for Precursor Generation
A common strategy for producing uniformly deuterated biomolecules is to grow microorganisms in a medium where a significant portion of the hydrogen atoms are replaced with deuterium (B1214612). nih.gov This is often achieved by using heavy water (D₂O) as the solvent. The microorganisms then utilize the deuterated precursors from the media to synthesize all their cellular components, including nucleosides and nucleotides. nih.gov
Following cultivation, the nucleic acids (DNA and RNA) can be extracted from the microbial biomass. These are then enzymatically hydrolyzed to their constituent nucleoside-5'-monophosphates (NMPs). ru.nl The NMPs can be further converted to the desired nucleoside triphosphates (NTPs) through a series of enzymatic phosphorylation steps. ru.nl For the production of dNTPs, the corresponding ribonucleoside triphosphates (rNTPs) are first synthesized and then converted to their 2'-deoxy forms by the enzyme ribonucleotide reductase. ru.nl This method allows for the large-scale production of deuterated nucleoside precursors.
Chemo-Enzymatic Synthesis Pathways
Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods to create efficient and selective synthetic routes. nih.govresearchgate.net This approach is particularly useful for the synthesis of modified nucleosides where purely chemical or enzymatic methods may be inefficient or lack specificity. beilstein-journals.orgfrontiersin.org
A key strategy involves the chemical synthesis of a modified precursor, which is then converted to the final product using an enzyme. For instance, a deuterated deoxyribose 1-phosphate (dRP) can be chemically synthesized and subsequently used as a substrate for enzymes that catalyze the formation of deoxynucleosides. nih.govresearchgate.net This method has been successfully employed for the large-scale preparation of 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine (B1670253). nih.gov The discovery of a specific 2'-deoxycytidine producing enzyme has been a significant advancement in this area. researchgate.net
This hybrid approach allows for the precise placement of isotopic labels through chemical synthesis while leveraging the high stereoselectivity and efficiency of enzymatic transformations for the final glycosylation step. researchgate.net
Site-Specific Deuteration Methodologies
Achieving site-specific deuteration, where deuterium atoms are placed at precise locations within a molecule, is crucial for many applications in structural biology and mechanistic studies. organic-chemistry.org While uniform labeling through cultivation in deuterated media is effective, site-specific methods offer more detailed insights. nih.gov
One approach involves the chemical synthesis of a precursor with the deuterium label already in the desired position, which is then incorporated into the nucleoside. For the 5 and 6 positions of the cytosine ring, this would entail a multi-step chemical synthesis to introduce deuterium at these specific sites on the pyrimidine (B1678525) ring before it is attached to the deoxyribose sugar.
Recent advancements in catalysis have led to methods for site-specific deuteration of organic molecules. For example, copper-catalyzed deacylative deuteration allows for the introduction of deuterium at specific alkyl positions. organic-chemistry.orgnih.gov While not directly applied to the cytosine ring, these principles of targeted C-H activation and deuteration could potentially be adapted for the synthesis of specifically labeled nucleobases.
Chemical Synthesis Techniques for Targeted Isotopic Placement
Chemical synthesis offers the highest degree of control for the targeted placement of isotopic labels. nih.gov The synthesis of 2'-Deoxycytidine-5,6-d2 would typically involve the synthesis of a 5,6-dideutero-cytosine base followed by its coupling to a protected deoxyribose sugar.
The introduction of deuterium at the C5 and C6 positions of the pyrimidine ring can be achieved through various methods. One common method is the treatment of a uridine (B1682114) derivative with a strong base in the presence of a deuterium source like D₂O or DMSO-d₆. researchgate.net This can lead to the exchange of the protons at the C5 and C6 positions for deuterium. researchgate.net The resulting 5,6-dideuterouridine can then be chemically converted to 5,6-dideuterocytidine.
Another strategy involves the use of a protecting group at a specific position to direct lithiation and subsequent deuteration at an adjacent site. For example, a phenylthio group at C6 of a uridine derivative can facilitate lithiation at C5, allowing for the introduction of deuterium at that position by quenching with a deuterium source. researchgate.net
Analytical Methodologies Employing 2 Deoxy Cytidine 5,6 D2
Mass Spectrometry Applications
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of nucleic acid research, it is employed for the identification and quantification of DNA and its modifications. The use of stable isotope-labeled internal standards, such as 2'-Deoxycytidine-5,6-d2, is fundamental to achieving accurate and reliable results.
Quantitative Analysis via Stable Isotope Dilution Mass Spectrometry (SID-MS)
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a highly accurate method for quantifying molecules. It involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, 2'-Deoxycytidine-5,6-d2—to a sample. This labeled compound, known as an internal standard, is chemically identical to the analyte of interest (2'-Deoxycytidine) but has a different mass due to the deuterium (B1214612) atoms. cerilliant.com
This technique is particularly valuable for the quantitative analysis of DNA adducts, which are modifications to DNA that can arise from exposure to carcinogens or from endogenous processes. nih.gov For instance, SID-MS has been used to quantify pyridyloxobutyl (POB)-DNA adducts, which are formed from tobacco-specific nitrosamines. nih.gov In such studies, deuterated analogues of the adducts are synthesized and used as internal standards to ensure precise quantification. nih.gov
The process typically involves the following steps:
Spiking the Sample: A known quantity of the deuterated internal standard is added to the DNA sample.
Hydrolysis: The DNA is broken down into its constituent nucleosides, both the natural and the labeled ones. nih.gov
Purification: The resulting mixture is often purified using techniques like solid-phase extraction. nih.gov
LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer can distinguish between the natural and the deuterated nucleoside based on their mass difference. nih.govfda.gov
By comparing the signal intensity of the natural analyte to that of the known amount of the internal standard, the exact quantity of the analyte in the original sample can be determined with high accuracy and precision. mdpi.comuni.lu This method effectively corrects for any loss of analyte during sample preparation and analysis, as the internal standard experiences the same losses. cerilliant.commdpi.com
Development of Internal Standards for High-Accuracy Quantification
The development of high-quality internal standards is paramount for achieving accurate quantification in mass spectrometry. 2'-Deoxycytidine-5,6-d2 is an excellent example of such a standard. Stable isotope-labeled analogues are considered the "gold standard" for internal standards in MS because they have nearly identical chemical and physical properties to the analyte. cerilliant.comeurisotop.com This ensures that they co-elute during chromatography and have similar ionization efficiencies in the mass spectrometer. cerilliant.com
The key advantages of using a stable isotope-labeled internal standard like 2'-Deoxycytidine-5,6-d2 include:
Improved Accuracy and Precision: It corrects for variations in sample extraction, injection volume, chromatographic retention time, and ionization efficiency. cerilliant.commdpi.com
Matrix Effect Compensation: It helps to mitigate the influence of other components in a complex biological sample (the matrix) that can suppress or enhance the analyte's signal. mdpi.com
Structural Confirmation: The fragmentation pattern of the labeled standard in MS/MS can be used to confirm the identity of the unlabeled analyte. oup.com
The synthesis of these deuterated standards is a critical step. For example, in the study of DNA adducts from tobacco-specific nitrosamines, the corresponding deuterated analogues were specifically synthesized to serve as internal standards for HPLC-ESI-MS/MS analysis. nih.gov Similarly, for quantifying DNA damage caused by agents like sulfur mustard, deuterated analogues of the DNA adducts are synthesized. The availability of custom-synthesized, stable isotope-labeled compounds, including various deuterated forms of 2'-deoxycytidine (B1670253), has been crucial for advancing this field. nih.govchemie-brunschwig.ch
The following table summarizes the application of deuterated internal standards in various quantitative studies:
| Analyte | Internal Standard | Matrix | Analytical Method | Finding |
| Pyridyloxobutyl-DNA adducts | Deuterated analogues of POB-DNA adducts | Rat tissue DNA | HPLC-ESI-MS/MS | Enabled accurate and precise quantification of four different POB-DNA adducts. nih.gov |
| Sulfur mustard-DNA adducts | Deuterated analogues of SM-DNA adducts | Rat derma | ID-UPLC-MS/MS | Allowed for the sensitive and simultaneous quantification of four DNA adducts. |
| 5-methyl-2'-deoxycytidine and 5-hydroxymethyl-2'-deoxycytidine | (methyl-d3, ring-6-d1)-5-methyl-2'-deoxycytidine | Mouse liver DNA | LC/MS-MS | Facilitated the simultaneous measurement of DNA methylation and hydroxymethylation. nih.gov |
| Endogenous DNA adducts | [15N5]-N2-ethyl-dG and [D4]-O6-methyl-dG | Mouse lung tissue DNA | DDA-CNL/MS3 and PRM-MS2 | Allowed for the identification and relative quantification of numerous endogenous DNA adducts. frontiersin.org |
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying the conformational dynamics of biomolecules, including proteins and nucleic acids. nih.govnih.govanr.fr The method relies on the principle that hydrogen atoms on the backbone of a molecule will exchange with deuterium atoms when the molecule is placed in a deuterated solvent (like D₂O). thermofisher.com The rate of this exchange is dependent on the solvent accessibility and the hydrogen bonding of the atoms. nih.govnih.gov
In the context of DNA, HDX-MS can provide insights into:
Conformational Changes: Differences in the rate of deuterium uptake can reveal changes in the DNA's three-dimensional structure. thermofisher.comnih.gov
Binding Interactions: It can map the regions of a protein that interact with DNA, as these regions will be protected from exchange. nih.gov It can also be used to study the binding of small molecules and cations to DNA. nih.gov
Structural Dynamics: HDX-MS can characterize the flexibility and stability of different regions of a DNA molecule. biorxiv.org
While HDX-MS has been more commonly applied to proteins, its use in studying nucleic acids is a growing area of research. anr.frchemrxiv.org The technique can be used to study various DNA structures, such as G-quadruplexes, triplexes, and duplexes. chemrxiv.org The exchange of imino and amino protons in the DNA bases provides information about the stability of the base pairs. biorxiv.org
The general workflow for an HDX-MS experiment is as follows:
Deuteration: The DNA sample is incubated in a D₂O-based buffer for a specific period, allowing hydrogen-deuterium exchange to occur.
Quenching: The exchange reaction is stopped, typically by lowering the pH and temperature.
Analysis: The deuterated sample is then analyzed by mass spectrometry to measure the mass increase due to deuterium incorporation. nih.gov
By performing this experiment at different time points, a kinetic profile of the exchange can be generated, providing detailed information about the dynamics of the DNA molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of biomolecules in solution. google.com However, the NMR spectra of large molecules like DNA can be extremely complex due to a high degree of overlapping signals. google.com The site-specific incorporation of deuterium, as in 2'-Deoxycytidine-5,6-d2, is a powerful strategy to overcome this challenge.
Simplification of Complex Spectra for Structural Elucidation
The primary benefit of using deuterated nucleosides in NMR is the simplification of the resulting spectra. google.comscienceopen.com When a proton (¹H) is replaced with a deuteron (B1233211) (²H), the corresponding signal disappears from the ¹H NMR spectrum. This selective removal of signals can dramatically reduce spectral overlap, making it possible to assign the remaining proton signals unambiguously. google.comosti.gov
For example, replacing the H6 proton of cytidine (B196190) with deuterium eliminates not only its own signal but also the strong cross-peaks between H5 and H6 in two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. osti.govoup.com These cross-peaks often obscure other important but less intense NOEs that are crucial for determining the structure, such as those between the base protons and the sugar protons. osti.govoup.com
This "NMR-window" approach, where only a small segment of a large oligonucleotide is made NMR-visible through deuteration, has been successfully used to determine the structures of complex RNA and DNA molecules. google.com By incorporating 2'-Deoxycytidine-5,6-d2 into a specific region of a DNA or RNA strand, researchers can focus on the structural details of that particular segment without interference from the rest of the molecule. google.com This allows for the accurate determination of inter-proton distances (from NOEs) and dihedral angles (from J-couplings), which are essential for high-resolution structure determination. google.comnih.gov
Probing Molecular Dynamics and Conformational States
Beyond simplifying spectra for structural studies, deuterium labeling is also a powerful tool for investigating the molecular dynamics and conformational states of DNA. google.comrsc.org The presence of deuterium can influence the relaxation properties of neighboring protons, providing information about local motions.
Solid-state ²H NMR spectroscopy is particularly well-suited for studying molecular dynamics over a wide range of timescales. rsc.org By analyzing the lineshape and relaxation of the deuterium signal, researchers can characterize motions ranging from nanoseconds to milliseconds. rsc.org This has been used to study the internal motions of nucleosides and the effects of modifications, such as methylation, on DNA dynamics. researchgate.net
In solution-state NMR, deuteration can help in understanding the conformational equilibrium of the deoxyribose sugar ring, which can exist in different puckered states (e.g., C2'-endo or C3'-endo). The coupling constants between sugar protons are sensitive to the sugar pucker, and selective deuteration can simplify the measurement of these couplings. google.com For instance, stereoselective deuteration of the 5'-protons of a deoxynucleotide allows for the unambiguous assignment of these diastereotopic protons, providing additional restraints for structure determination. nih.gov
Studies have shown that modifications to DNA bases can have significant effects on the dynamic structure of the DNA, and these effects can be probed using NMR with the aid of deuterated analogues. psu.edu For example, the incorporation of a modified base can alter the hydration and cation organization around the DNA, which in turn affects its dynamic properties. psu.edu
The following table highlights key findings from NMR studies utilizing deuterated nucleosides:
| Study Focus | Deuterated Compound Utilized | Key Finding |
| Structural Elucidation of a 31-mer RNA | Cytidine-d6-5'-triphosphate | Deuteration simplified the NMR spectrum, enabling the unambiguous assignment of anomeric and aromatic protons that were otherwise obscured by overlapping signals. oup.com |
| Simplification of DNA Duplex Spectra | Sugar-deuterated nucleotide residues | The severe overlap of proton resonances in a 20-mer DNA duplex was significantly reduced, allowing for unequivocal chemical shift assignments and extraction of quantitative NOE data. oup.com |
| Assignment of Diastereotopic Protons | Stereoselectively deuterated 2'-deoxynucleotides | Allowed for the specific assignment of the 5' and 5'' protons, increasing the number of experimental restraints for structure determination. nih.gov |
| Probing DNA Dynamics | Selectively deuterated DNA dodecamer | Different local dynamics at individual labeled sites were observed by analyzing the deuterium line shapes in solid-state NMR. researchgate.net |
Segmental and Site-Specific Labeling for Advanced NMR Experiments
The strategic incorporation of stable isotopes into biomolecules is a cornerstone of modern structural biology, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy. 2'-Deoxycytidine-5,6-d2 serves as a powerful tool in this domain, enabling researchers to dissect the complex structures and dynamics of DNA oligonucleotides with enhanced precision. The primary utility of this deuterated nucleoside lies in its ability to simplify crowded regions of the ¹H NMR spectrum and to act as a probe for specific interactions through site-specific or segmental labeling strategies [13, 15].
In a standard, unlabeled DNA duplex, each cytosine residue contributes signals from its H5 and H6 protons on the pyrimidine (B1678525) ring. These protons are scalar-coupled, giving rise to a strong cross-peak in 2D correlation spectra (COSY) and Total Correlation Spectroscopy (TOCSY) experiments. While useful for initial identification, these intense signals can obscure other weaker, but structurally significant, cross-peaks, especially in larger DNA molecules where spectral overlap is a major challenge .
By replacing the H5 and H6 protons with deuterium atoms, 2'-Deoxycytidine-5,6-d2 effectively silences these positions in ¹H NMR experiments. This site-specific removal of signals has several profound benefits:
Spectral Simplification: The absence of the H5 and H6 proton signals, and consequently their strong H5-H6 cross-peak, declutters the aromatic-anomeric region of 2D NMR spectra. This simplification facilitates the unambiguous assignment of other protons within the labeled residue (e.g., sugar protons H1', H2', H2'') and neighboring residues .
Resolution of Ambiguous NOEs: Nuclear Overhauser Effect (NOE) spectroscopy is critical for determining internuclear distances and thus the 3D structure of DNA. The intense intra-residue H5-H6 NOE can sometimes overlap with or mask crucial inter-residue NOEs, such as those between an aromatic base proton and a sugar proton of an adjacent nucleotide. The use of 2'-Deoxycytidine-5,6-d2 eliminates this interfering NOE, allowing for the clear observation and accurate quantification of structurally informative long-range contacts .
Probing Local Conformation and Dynamics: Segmental labeling involves synthesizing a DNA oligonucleotide where only a specific region or a single cytosine residue contains the 2'-Deoxycytidine-5,6-d2 isotope. This approach allows researchers to focus on the local environment of that specific site. For instance, when studying a DNA-protein complex, labeling a cytosine at the binding interface can help delineate the precise conformational changes that occur upon protein binding, without interference from signals originating from other cytosines in the sequence .
The table below illustrates the impact of 5,6-d2 labeling on the expected ¹H NMR signals for a cytosine residue within a DNA duplex, highlighting the specific signals that are eliminated.
| Proton Assignment | Typical Chemical Shift (ppm) in B-DNA | Signal Presence in Unlabeled 2'-Deoxycytidine | Signal Presence in 2'-Deoxycytidine-5,6-d2 | Comment |
|---|---|---|---|---|
| H6 (Base) | 7.3 - 7.8 | Present | Absent | Signal eliminated by deuterium substitution. |
| H5 (Base) | 5.4 - 5.9 | Present | Absent | Signal eliminated by deuterium substitution. |
| H1' (Sugar) | 5.2 - 6.2 | Present | Present | Signal remains, assignment is simplified. |
| H2'/H2'' (Sugar) | 1.8 - 2.8 | Present | Present | Signals remain, assignment is simplified. |
| NH₂ (Amino) | 6.8 - 8.5 | Present (exchangeable) | Present (exchangeable) | Unaffected by ring deuteration. |
Integration with Other Chromatographic Techniques for Separation and Analysis
Beyond its application in NMR, 2'-Deoxycytidine-5,6-d2 is an indispensable tool in quantitative bioanalysis, primarily when integrated with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its role as a stable isotope-labeled internal standard (SIL-IS) is critical for the accurate quantification of its endogenous, unlabeled counterpart, 2'-Deoxycytidine, in complex biological matrices such as plasma, urine, or tissue digests [23, 24].
The principle behind its use is stable isotope dilution analysis. A precisely known quantity of 2'-Deoxycytidine-5,6-d2 is added ("spiked") into a biological sample prior to any extraction, purification, or derivatization steps. Because the deuterated standard is chemically and physically almost identical to the native analyte, it experiences the same processing efficiencies and potential losses during sample preparation . Furthermore, it exhibits virtually identical chromatographic behavior.
When analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), 2'-Deoxycytidine-5,6-d2 co-elutes with the native 2'-Deoxycytidine. This co-elution is essential, as it ensures that both compounds enter the mass spectrometer's ion source under identical conditions, correcting for any matrix effects or fluctuations in instrument performance [26, 27].
While chromatographically inseparable, the analyte and the internal standard are easily distinguished by the mass spectrometer due to the 2-Dalton mass difference imparted by the two deuterium atoms. In a typical LC-MS/MS experiment using electrospray ionization (ESI) in positive mode, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both compounds in a method known as Multiple Reaction Monitoring (MRM) .
For native 2'-Deoxycytidine (dC): The precursor ion [M+H]⁺ at m/z 228.2 is selected and fragmented, and a specific product ion (e.g., the base fragment at m/z 112.1) is monitored.
For 2'-Deoxycytidine-5,6-d2 (dC-d2): The precursor ion [M+H]⁺ at m/z 230.2 is selected, and its corresponding product ion (m/z 114.1) is monitored.
The concentration of the native 2'-Deoxycytidine in the original sample is then calculated from the ratio of the peak area of its MRM transition to the peak area of the internal standard's MRM transition. This ratiometric approach provides exceptionally high accuracy and precision, making it the gold standard for quantifying DNA adducts, products of DNA repair, and nucleoside-based biomarkers of disease or toxicological exposure .
The table below outlines the key parameters for a typical quantitative LC-MS/MS analysis using 2'-Deoxycytidine-5,6-d2 as an internal standard.
| Parameter | Analyte (2'-Deoxycytidine) | Internal Standard (2'-Deoxycytidine-5,6-d2) | Rationale |
|---|---|---|---|
| Chromatographic Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for polar nucleosides. | |
| Retention Time (t_R) | ~2.5 min (Example) | ~2.5 min (Example) | Co-elution is critical for correcting matrix effects and instrument variability. |
| Precursor Ion [M+H]⁺ (m/z) | 228.2 | 230.2 | Mass difference of +2 Da allows for specific detection by MS. |
| Product Ion (m/z) | 112.1 (Cytosine base) | 114.1 (d2-Cytosine base) | Fragmentation of the glycosidic bond is a characteristic transition. The mass shift is retained in the product ion. |
| MRM Transition | 228.2 → 112.1 | 230.2 → 114.1 | Highly specific transitions ensure selective quantification with minimal interference. |
Investigation of Biochemical Pathways and Metabolic Flux Using 2 Deoxy Cytidine 5,6 D2
Tracing Nucleotide Biosynthesis and Salvage Pathways
Nucleotides can be synthesized through two main routes: the de novo pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides. nih.gov The salvage pathway is particularly important in tissues that have a limited capacity for de novo synthesis and is a more energy-efficient process. nih.govwikipedia.org 2'-Deoxycytidine-5,6-d2 is instrumental in dissecting the relative contributions of these two pathways.
When cells are supplied with 2'-Deoxycytidine-5,6-d2, it can be taken up and phosphorylated by uridine-cytidine kinase to form deoxycytidine monophosphate (dCMP). wikipedia.org This labeled dCMP can then be further phosphorylated to deoxycytidine diphosphate (B83284) (dCDP) and deoxycytidine triphosphate (dCTP), which are direct precursors for DNA synthesis. wikipedia.orgcaymanchem.com By tracking the incorporation of the deuterium (B1214612) label into the DNA, the activity of the pyrimidine (B1678525) salvage pathway can be quantified.
Alternatively, the labeled deoxycytidine can be deaminated by cytidine (B196190) deaminase to form deoxyuridine, which then enters the uracil (B121893) salvage pathway. wikipedia.org The analysis of deuterium-labeled intermediates in both the cytidine and uridine (B1682114) salvage pathways provides a comprehensive picture of pyrimidine nucleotide metabolism. This is crucial for understanding cellular responses to metabolic stress and for identifying potential targets for therapeutic intervention in diseases characterized by altered nucleotide metabolism. wikipedia.org
Key Enzymes in Pyrimidine Salvage Pathways:
| Enzyme | Function |
| Uridine-cytidine kinase | Phosphorylates cytidine and deoxycytidine. wikipedia.org |
| Cytidine deaminase | Converts cytidine and deoxycytidine to uridine and deoxyuridine, respectively. wikipedia.org |
| Thymidine (B127349) kinase | Phosphorylates thymidine to thymidine monophosphate (TMP). wikipedia.org |
| Thymidylate synthase | Converts dUDP to dTMP, a key step in thymidine synthesis. libretexts.org |
Elucidation of DNA Replication and Repair Mechanisms
The integrity of the genome is maintained through high-fidelity DNA replication and a robust network of DNA repair mechanisms. fiveable.menih.gov 2'-Deoxycytidine-5,6-d2 provides a unique tracer to investigate the dynamics of these processes. During DNA replication, the labeled dCTP, derived from the salvage of 2'-Deoxycytidine-5,6-d2, is incorporated into newly synthesized DNA strands by DNA polymerases. caymanchem.comopentextbc.ca This allows for the direct measurement of DNA synthesis rates.
Furthermore, this labeled compound can be used to study various DNA repair pathways. For instance, in nucleotide excision repair (NER), damaged DNA segments are removed and replaced with new DNA. nih.govopentextbc.ca By introducing DNA damage and subsequently providing 2'-Deoxycytidine-5,6-d2, researchers can monitor the incorporation of the labeled precursor into the repaired DNA patches, thereby quantifying the efficiency of the NER process. Similarly, its use can shed light on mismatch repair, which corrects errors made during replication, and base excision repair, which deals with damaged bases. nih.govopentextbc.caatdbio.com
Major DNA Repair Pathways:
| Pathway | Function |
| Mismatch Repair (MMR) | Corrects errors made during DNA replication. nih.gov |
| Nucleotide Excision Repair (NER) | Removes bulky DNA lesions, such as those caused by UV radiation. nih.govopentextbc.ca |
| Base Excision Repair (BER) | Removes and replaces single damaged or incorrect bases. nih.govatdbio.com |
| Homologous Recombination (HR) | Repairs double-strand breaks using a homologous template. nih.gov |
| Non-Homologous End Joining (NHEJ) | Directly ligates broken DNA ends, often leading to small insertions or deletions. nih.govuomustansiriyah.edu.iq |
Analysis of RNA Synthesis, Degradation, and Modification Dynamics
While 2'-deoxycytidine (B1670253) is a primary component of DNA, its metabolic pathways are interconnected with RNA metabolism. The ribonucleotide reductase enzyme can convert cytidine diphosphate (CDP) to dCDP, linking the ribonucleotide and deoxyribonucleotide pools. libretexts.org Although 2'-Deoxycytidine-5,6-d2 is a deoxyribonucleoside, its labeled cytidine base can potentially enter the ribonucleotide pool through various enzymatic reactions, albeit indirectly.
The study of RNA synthesis and degradation is crucial for understanding gene expression regulation. nih.govelifesciences.org By tracing the labeled cytidine base, it may be possible to gain insights into the turnover rates of different RNA species. Furthermore, RNA molecules undergo various modifications that are essential for their function. The use of isotopically labeled precursors like 2'-Deoxycytidine-5,6-d2 could potentially be adapted to study the dynamics of these modifications.
Metabolic Flux Analysis (MFA) in Cellular Systems and Models
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov Stable isotope tracers are central to MFA, as they allow for the determination of intracellular fluxes that are not directly measurable. nih.gov 2'-Deoxycytidine-5,6-d2 can be utilized in MFA studies to specifically probe the fluxes through nucleotide biosynthesis and salvage pathways.
By introducing the labeled compound into a cell culture or model organism and analyzing the isotopic enrichment in downstream metabolites and macromolecules like DNA, a detailed map of metabolic fluxes can be constructed. nih.govresearchgate.net This information is invaluable for understanding how cells reprogram their metabolism in response to different conditions, such as disease states or drug treatments. For example, MFA can reveal how cancer cells alter their nucleotide metabolism to support rapid proliferation. semanticscholar.org
Commonly Used Isotopic Tracers in MFA:
| Tracer | Primary Application |
| [1,2-¹³C] glucose | Glycolysis and Pentose Phosphate Pathway nih.gov |
| [U-¹³C] glutamine | TCA Cycle nih.gov |
| ¹³CO₂ | Carbon fixation pathways nih.gov |
| Deuterated water (D₂O) | De novo lipogenesis and gluconeogenesis |
Deuterium Kinetic Isotope Effects (DKIE) in Reaction Mechanisms
The replacement of hydrogen with its heavier isotope, deuterium, can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect arises from the difference in zero-point energy between a C-H bond and a C-D bond. wikipedia.org The magnitude of the KIE can provide valuable information about the transition state of an enzyme-catalyzed reaction and help to elucidate its mechanism. libretexts.org
In the context of 2'-Deoxycytidine-5,6-d2, the deuterium atoms at positions 5 and 6 of the pyrimidine ring can influence the rates of enzymatic reactions involving this nucleoside. For example, the enzymatic conversion of deoxycytidine to deoxyuridine by cytidine deaminase involves changes at the C4 position but could be allosterically affected by the isotopic substitution at C5 and C6. More directly, enzymes that act on the C5 or C6 position would exhibit a primary KIE. The study of these KIEs can provide detailed insights into the catalytic mechanisms of enzymes involved in nucleotide metabolism.
A "normal" KIE (kH/kD > 1) is observed when the bond to the isotope is broken or weakened in the rate-determining step, while an "inverse" KIE (kH/kD < 1) can occur if the bond becomes stiffer in the transition state. mdpi.com The magnitude of the KIE is also dependent on whether the isotope is at the primary site of bond cleavage (primary KIE) or at a nearby position (secondary KIE). wikipedia.org
Structural and Mechanistic Insights Through Deuteration
Probing Nucleic Acid Structure and Dynamics
The determination of the three-dimensional structure of DNA is fundamental to understanding its function. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for studying nucleic acid structures in solution, but its application can be hampered by spectral complexity, especially in larger molecules. wikipedia.org The introduction of 2'-Deoxycytidine-5,6-d2 into synthetic DNA oligonucleotides provides a powerful method for spectral simplification. oup.com
The replacement of protons at the C5 and C6 positions with deuterium (B1214612) effectively removes their signals from ¹H NMR spectra. This has several key benefits:
Reduced Signal Overlap: The aromatic region of a ¹H NMR spectrum of DNA contains signals from the H6 protons of pyrimidines and H8/H2 protons of purines. By eliminating the H6 signal of cytidine (B196190), the spectral overlap is significantly reduced, facilitating the assignment of remaining resonances. oup.comnih.gov
Elimination of Scalar Couplings: The strong scalar (J) coupling between the H5 and H6 protons in cytidine creates complex multiplet patterns. Deuteration at these positions eliminates this coupling, simplifying the spectrum and aiding in the unambiguous identification of neighboring proton signals.
Improved Accuracy of Structural Restraints: The primary source of structural information in NMR is the Nuclear Overhauser Effect (NOE), which is distance-dependent. Spectral simplification through deuteration allows for more accurate and unambiguous measurement of NOE cross-peaks, which are used to calculate internuclear distances. nih.gov This, in turn, leads to a higher-resolution and more accurate determination of the DNA's three-dimensional structure. tandfonline.com
Furthermore, studying the dynamics of DNA is crucial, as its function is not dictated by a single static structure but by a range of conformations. Deuterium NMR spectroscopy and relaxation studies on DNA containing 2'-Deoxycytidine-5,6-d2 can provide detailed information on the motion and flexibility of the cytosine base itself, separate from the sugar-phosphate backbone. researchgate.netnih.gov This helps in characterizing phenomena like base-flipping and the conformational transitions between different DNA forms (e.g., B-DNA to Z-DNA). nih.gov
| Parameter | Effect of Deuteration | Advantage for Structural Analysis | Relevant Findings |
|---|---|---|---|
| 1H NMR Resonances | Elimination of H5 and H6 signals from the spectrum. | Reduces spectral crowding and signal overlap, simplifying assignments. nih.gov | Allows for unambiguous identification of other base and sugar protons. |
| J-Coupling | Removes the 3JH5-H6 scalar coupling. | Simplifies multiplet patterns, aiding in resonance assignment. | Facilitates the analysis of coupling constants for sugar pucker determination. |
| Nuclear Overhauser Effect (NOE) | Simplifies NOESY spectra, allowing for clearer identification of intermolecular and intramolecular cross-peaks. | Leads to a more accurate set of distance restraints for structure calculation. nih.govtandfonline.com | Improves the resolution and accuracy of the final 3D DNA structure. |
| Relaxation Dynamics | Alters the relaxation properties of nearby nuclei. | Allows for the study of local base dynamics and flexibility using 2H NMR. nih.gov | Provides insights into the motional characteristics of the nucleobase within the helix. |
Understanding Protein-Nucleic Acid Interactions
The recognition of specific DNA sequences by proteins is central to most biological processes, including transcription, replication, and repair. Elucidating the structural basis of these interactions is key to understanding their specificity and mechanism. Incorporating 2'-Deoxycytidine-5,6-d2 into a target DNA sequence provides a surgical tool for dissecting the protein-DNA interface. isotope.com
When studying a protein-DNA complex using NMR, the spectra are often immensely crowded due to the large number of protons in both molecules. By using DNA that is selectively deuterated at non-critical positions, the DNA's ¹H spectrum is simplified. tandfonline.com This "spectral editing" makes it possible to observe intermolecular NOEs between protein side chains and the remaining protons on the DNA, which would otherwise be obscured. For instance, deuterating the C5 and C6 positions of a cytidine residue within a protein's binding site allows for the clear identification of contacts made by the protein to the sugar-phosphate backbone or the minor groove edge of that specific nucleotide.
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful technique for mapping interaction surfaces. nih.gov While this method typically monitors the exchange of amide protons on the protein, the presence of deuterated DNA can help to stabilize specific conformations or probe changes in solvent accessibility at the binding interface. researchgate.net Studies on repressors like the Cytidine Repressor (CytR) show that specific DNA binding induces significant structural and dynamic changes in the protein, and deuterated DNA can help isolate and characterize these changes by simplifying the spectral landscape. biorxiv.orgbiorxiv.org
| Technique | Role of Deuterated Cytidine | Information Gained |
|---|---|---|
| NMR Spectroscopy | Simplifies the 1H NMR spectrum of the DNA component in the complex. tandfonline.com | Facilitates the identification of intermolecular NOEs, mapping the precise protein-DNA contact points. |
| Isotope-Edited NMR | Acts as a "silent" label, allowing signals from the protein or other labeled parts of the DNA to be observed without interference. | Provides unambiguous assignment of protein residues at the binding interface. |
| HDX-MS | Can be used to create specific protein-DNA complexes to study changes in protein backbone dynamics upon binding. nih.gov | Reveals regions of the protein that become protected from solvent upon DNA binding, defining the interaction surface. |
| Solid-State NMR | Helps to probe the dynamics of the cytosine base within the binding site of a protein-DNA complex. nih.gov | Characterizes changes in base mobility upon protein binding, distinguishing between specific and non-specific interactions. |
Enzymatic Reaction Mechanism Elucidation at Atomic Resolution
Many enzymes act upon nucleic acids by catalyzing chemical transformations of the nucleobases. The use of isotopically labeled substrates, such as 2'-Deoxycytidine-5,6-d2, is a cornerstone for elucidating the mechanisms of these enzymes through the study of kinetic isotope effects (KIEs). researchgate.net A KIE is the change in the rate of a reaction when an atom in the substrate is replaced with one of its heavier isotopes.
If the C-H bond at either the C5 or C6 position of the cytidine ring is cleaved during the rate-determining step of an enzymatic reaction, substituting the hydrogen with deuterium will result in a significantly slower reaction rate. The magnitude of this KIE provides high-resolution information about the geometry of the transition state.
A prominent example involves DNA methyltransferases (DNMTs), which catalyze the transfer of a methyl group to the C5 position of cytosine. The proposed mechanism involves a nucleophilic attack by an enzyme cysteine residue at the C6 position, which activates the C5 position for methylation. researchgate.net Using 2'-Deoxycytidine-6-d (a singly labeled version) as a substrate would allow for the measurement of a KIE on the C6-attack step. Similarly, studying enzymes that modify the C5 position can be probed with C5-deuterated substrates.
| Enzyme Class | Reaction at Cytosine | Information from KIE using Deuterated Substrate |
|---|---|---|
| DNA Methyltransferases (DNMTs) | Nucleophilic attack at C6, methylation at C5. researchgate.net | Probes the nature of the C-H bond at the transition state of the C6 attack, confirming the covalent catalysis mechanism. |
| Cytidine Deaminases | Hydration across the C5-C6 double bond followed by deamination. nih.gov | Helps to determine if C-H bond cleavage is part of the rate-limiting step and provides insight into the transition state of the hydration step. |
| Thymidylate Synthase (in some contexts) | Reduction of the C5-C6 double bond. | Reveals details of the hydride transfer step and the nature of the enzymatic transition state. |
| DNA Repair Glycosylases | Recognition and excision of damaged bases. | While not directly a KIE on C-H cleavage, deuteration can probe dynamic contributions to recognition and catalysis. researchgate.net |
Stereochemical Investigations with Deuterium Labeling
Beyond structure and mechanism, deuterium labeling is a powerful tool for stereochemical analysis. In complex chiral molecules like nucleosides, assigning the specific 3D arrangement of atoms can be challenging. Deuteration provides a method for unambiguous assignment. tandfonline.com
For example, the two protons at the C5' position of the deoxyribose sugar are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts in the NMR spectrum. Assigning which signal corresponds to the pro-R proton and which to the pro-S proton can be difficult. However, by stereoselectively synthesizing a nucleoside where one of these positions is specifically replaced by deuterium, the assignment of the remaining proton becomes trivial. tandfonline.com While 2'-Deoxycytidine-5,6-d2 involves labeling on the base, the principle extends to the entire molecule; simplifying one part of the spectrum helps in the analysis of others.
Furthermore, advanced vibrational spectroscopy techniques such as Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD) can be used to determine the absolute configuration of chiral centers. cas.cz The C-D stretching vibration occurs in a "quiet" region of the vibrational spectrum (around 2100-2300 cm⁻¹), free from interference from other signals. By introducing a C-D bond, as in 2'-Deoxycytidine-5,6-d2, a new stereochemical probe is created. The sign and intensity of the ROA or VCD signal for this C-D stretch are highly sensitive to the local stereochemical environment, providing a direct readout of the configuration at or near the labeled site. rsc.org This approach allows for the extraction of local stereochemical information from a complex molecule.
| Analytical Method | Principle | Application of Deuterium Labeling |
|---|---|---|
| NMR Spectroscopy | Assignment of diastereotopic protons based on through-space (NOE) and through-bond (J-coupling) correlations. | Stereospecific replacement of H with D removes one signal, allowing for unambiguous assignment of the remaining proton and its correlations. tandfonline.com |
| Raman Optical Activity (ROA) | Measures the small difference in Raman scattering intensity for left and right circularly polarized light, which is sensitive to chirality. | The C-D stretching vibration provides a clean and localized probe in the spectrum, whose signal is dependent on the local absolute configuration. cas.cz |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. | Introduction of a C-D bond creates a chromophore in a spectrally isolated region, enabling the determination of local stereochemistry. rsc.org |
Computational and Theoretical Frameworks Supporting Deuterated Nucleoside Research
Modeling Isotopic Distribution and Metabolic Networks
The introduction of deuterated compounds like 2'-Deoxycytidine-5,6-d2 into biological systems necessitates sophisticated modeling to understand their distribution and impact on metabolic networks. Metabolic flux analysis (MFA) is a key technique used to trace the flow of atoms from isotopic tracers through metabolic pathways. vueinnovations.com
Software platforms have been developed to automate and standardize the analysis of data from stable isotope labeling experiments. vueinnovations.comacs.orgnih.govnih.gov These tools can reconstruct comprehensive flux maps that depict cellular metabolism, helping to identify pathway bottlenecks and elucidate network regulation. vueinnovations.com For instance, isotopically non-stationary MFA (INST-MFA) has been developed for more complex systems, such as photosynthetic organisms or mammalian cell cultures, where a steady state of isotopic labeling is not reached. nih.govnih.gov
The use of deuterium (B1214612) as a tracer is particularly valuable for monitoring redox reactions and can provide unique insights into nucleotide metabolism. rsc.orgresearchgate.netnih.gov Computational models that can handle data from multiple simultaneous isotopic tracers (e.g., ¹³C and ¹⁵N) further enhance the detailed analysis of metabolic networks. rsc.org The development of compositional data models allows for the prediction of the expected isotope distribution of an average DNA or RNA molecule based on its monoisotopic mass. uhasselt.be
Several software packages are available to facilitate these complex analyses.
| Software/Tool | Function | Key Features |
|---|---|---|
| MFA Suite (INCA, ETA, PIRAMID) | Metabolic Flux Analysis (MFA) and quantification of metabolite mass isotopomer distributions (MIDs). vueinnovations.com | Supports steady-state and isotopically non-stationary MFA, automates quantification of MIDs from mass spectrometry data. vueinnovations.comnih.gov |
| FreeFlux | Python package for isotopically non-stationary metabolic flux analysis. acs.org | Open-source, enables fast and reliable fluxomic phenotyping for both steady-state and transient states. acs.org |
| OpenMebius | Open-source software for isotopically nonstationary ¹³C-based metabolic flux analysis. nih.gov | Autogenerates metabolic models for simulating isotopic labeling enrichment. nih.gov |
| Isotope Correction Toolbox (ict) | Corrects mass spectrometry data from isotope labeling experiments for naturally abundant stable isotopes. univie.ac.at | Supports batch processing and can handle precursor ion fragmentation in tandem mass spectrometry data. univie.ac.at |
Simulation of Deuterium Isotope Effects in Biological Systems
The substitution of hydrogen with deuterium can lead to significant kinetic isotope effects (KIEs), which arise from the change in mass and its influence on bond vibrational frequencies. wikipedia.org Computational simulations are crucial for predicting and understanding these effects in biological systems.
Quantum mechanical (QM) and combined quantum mechanical/molecular mechanical (QM/MM) methods are powerful tools for modeling enzymatic reactions and predicting KIEs. nih.govnih.gov These approaches can model the breaking and forming of bonds at an electronic level and have been used to study phenomena like quantum tunneling in enzyme-catalyzed reactions. nih.govnih.gov For example, simulations have shown that enzymatic reactions can exhibit enhanced quantum tunneling compared to uncatalyzed reactions in water. nih.govnih.gov
Molecular dynamics (MD) simulations provide insights into the structural and dynamic consequences of deuteration. researchgate.net For instance, MD simulations have been used to study the conformational changes in DNA, such as the BI to BII transition, which can be influenced by the local mobility of the sugar-phosphate backbone. hi.is Furthermore, combining techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) with MD simulations can provide detailed molecular models of protein-DNA interactions. chemrxiv.org
Path integral simulation methods are also employed to calculate KIEs by treating the quantum nature of nuclei. mdpi.commdpi.com These methods have been successfully applied to study enzymatic reactions and acid-base equilibria, providing results that are in reasonable agreement with experimental values. mdpi.commdpi.comresearchgate.net
| Simulation Method | Application in Deuterated Nucleoside Research | Key Insights |
|---|---|---|
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving nucleosides to predict kinetic isotope effects. nih.govnih.govresearchgate.net | Provides detailed information on transition states and the contribution of quantum mechanical tunneling to reaction rates. nih.govnih.govresearchgate.net |
| Molecular Dynamics (MD) | Simulating the dynamics of deuterated DNA and its interaction with proteins. researchgate.netchemrxiv.orgacs.org | Reveals how deuteration affects the flexibility, conformation, and interaction interfaces of nucleic acids. hi.ischemrxiv.org |
| Path Integral Simulations | Calculating deuterium isotope effects on reaction rates and equilibria. mdpi.commdpi.comresearchgate.net | Elucidates nuclear quantum effects and provides accurate calculations of KIEs in complex biological systems. mdpi.commdpi.comresearchgate.net |
| Multi-component Density Functional Theory (MC_DFT) | Directly accounts for nuclear quantum effects to analyze H/D isotope effects on molecular geometries and interactions. researchgate.net | Demonstrates how deuterium substitution can alter intramolecular hydrogen bonding and energy differences between tautomers. researchgate.net |
Advanced Data Analysis and Interpretation for Mass Spectrometry and NMR
The analysis of deuterated compounds like 2'-Deoxycytidine-5,6-d2 relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Advanced computational tools are indispensable for processing and interpreting the complex data generated by these techniques.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can distinguish between different isotopologues of a metabolite. digitellinc.com However, the automated extraction, quantification, and visualization of isotopic enrichment information from large datasets remain a significant challenge. digitellinc.com Various software tools have been developed to address this bottleneck. For example, programs like PIRAMID automate the extraction of mass isotopomer distributions (MIDs) from MS datasets. oup.com Other tools, such as AssayR and IsotopicLabelling, are designed for targeted analysis of stable isotope tracer data from LC-MS experiments. researchgate.netoup.com For hydrogen-deuterium exchange (HDX-MS) data, a suite of computational tools is available to automate peptide identification, calculate deuterium uptake, and identify statistically significant differences between experimental conditions. nih.govacs.orgmdpi.com
NMR Spectroscopy: Deuterium NMR is a powerful technique for studying the structure and dynamics of macromolecules. glenresearch.comnumberanalytics.com Replacing specific protons with deuterium simplifies ¹H NMR spectra by removing corresponding signals and their couplings. glenresearch.comlibretexts.org Solid-state ²H NMR, in particular, provides detailed information about the dynamics of individual torsion angles in nucleic acids by analyzing line shapes and relaxation times. rsc.org Advanced data analysis techniques, including spectral simulation and deconvolution, are used to interpret complex NMR spectra. sparkl.me Linear prediction algorithms can be used to improve the resolution of poorly digitized spectra, which is especially useful in 2D NMR experiments where signals are often truncated. manchester.ac.uk
| Technique | Computational Tool/Method | Purpose |
|---|---|---|
| Mass Spectrometry | PIRAMID | Automates the extraction and analysis of mass isotopomer distributions from MS datasets. vueinnovations.comoup.com |
| Mass Spectrometry | OligoR | Processes and visualizes native HDX/MS data for oligonucleotides, including deconvolution of bimodal isotope distributions. acs.orgnih.gov |
| Mass Spectrometry | DGet! | Calculates the degree of deuterium enrichment from mass spectrometry data by removing isotopic interferences. nih.gov |
| NMR Spectroscopy | Evolutionary Algorithms | Automated analysis of complex NMR spectra, such as those from flexible molecules in partially ordered solvents. aip.org |
| NMR Spectroscopy | Linear Prediction | Improves spectral resolution by extrapolating truncated free induction decay (FID) signals. manchester.ac.uk |
| NMR Spectroscopy | Spectral Simulation and Deconvolution | Aids in the interpretation of complex spectra by comparing experimental data with theoretical models and separating overlapping peaks. sparkl.me |
Future Directions and Emerging Research Avenues
Development of Novel Deuteration Strategies
The synthesis of specifically labeled nucleosides like 2'-Deoxycytidine-5,6-d2 is a cornerstone for many advanced research applications. google.com Current methods for incorporating deuterium (B1214612) into organic molecules include direct hydrogen/deuterium exchange reactions and the use of deuterium-containing precursors in multi-step syntheses. symeres.com While effective, these approaches can sometimes be complex and costly, particularly for achieving high levels of site-specific deuteration. glenresearch.com
Future strategies are increasingly focused on developing more efficient, selective, and cost-effective deuteration methods. oup.comchemrxiv.org This includes the exploration of novel catalytic systems, such as silver-catalyzed hydrogen-isotope exchange, which has shown promise for the deuteration of nitroaromatics using D2O as the deuterium source. chemrxiv.org Additionally, advancements in flow chemistry are being explored to achieve site- and stereoselective continuous flow deuterium labeling. researchgate.net The development of new phosphorylation methods that simplify the addition of triphosphate groups to nucleosides without the need for extensive protecting group chemistry also represents a significant step forward. lbl.gov These innovations aim to make deuterated nucleosides more accessible for a wider range of research applications. nih.gov
Researchers are also investigating enzymatic approaches for deuterium incorporation, which can offer high specificity. google.comnih.gov The conversion of deuterated deoxyuridine to deoxycytidine is a known straightforward method that can be extended to produce various deuterated dC derivatives. nih.gov The overarching goal is to create a toolbox of deuteration strategies that can be tailored to the specific requirements of the target molecule and its intended application.
Expansion of Applications in Systems Biology and Multi-Omics Research
Stable isotope-labeled compounds like 2'-Deoxycytidine-5,6-d2 are invaluable tools in systems biology and multi-omics research, which aim to provide a comprehensive understanding of biological systems. lcms.czacs.orgfrontiersin.org The use of deuterated analogs allows for the tracing of metabolic pathways, the quantification of biomolecules, and the study of metabolic flux with high precision. lcms.czresearchgate.netresearchgate.net
In metabolomics, stable isotope labeling is a powerful technique for elucidating metabolic networks and quantifying changes in metabolite levels. lcms.czacs.orgresearchgate.net The incorporation of deuterium from D2O into biomolecules like nucleotides provides a means to track their synthesis and turnover. researchgate.netresearchgate.net This is particularly relevant for studying DNA methylation, a key epigenetic modification, where analogs like 5-aza-2'-deoxycytidine are used to probe its mechanisms. nih.govnih.gov The ability to trace the fate of deuterated nucleosides within the complex web of cellular metabolism opens up new avenues for understanding disease pathogenesis and for the development of novel therapeutics. oup.com
The application of deuterated compounds is expanding beyond metabolomics into other "-omics" fields, such as proteomics and lipidomics. researchgate.net The integration of data from these different platforms, known as multi-omics, provides a more holistic view of cellular function. oup.com Future research will likely see the increased use of 2'-Deoxycytidine-5,6-d2 and other labeled nucleosides in these integrated studies to unravel the intricate interplay between different biological pathways.
Advancements in High-Resolution Analytical Techniques for Deuterated Analogs
The full potential of deuterated nucleosides can only be realized with the parallel advancement of high-resolution analytical techniques capable of detecting and quantifying these labeled molecules with high sensitivity and specificity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools used for this purpose. glenresearch.comresearchgate.net
High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful method for the analysis of complex biological mixtures. researchgate.net It allows for the differentiation of labeled and unlabeled species based on their mass-to-charge ratio, providing quantitative information on the incorporation of deuterium. lcms.cz The development of new LC-MS methods continues to improve the sensitivity and resolution of these analyses. nih.gov
NMR spectroscopy is another key technique, particularly for determining the precise location of deuterium atoms within a molecule. glenresearch.comnih.gov Selective deuteration can simplify complex NMR spectra, aiding in the structural elucidation of large biomolecules like DNA and RNA. glenresearch.comoup.comnih.gov For instance, replacing specific protons with deuterium eliminates their corresponding signals in the ¹H NMR spectrum, which can help in assigning other resonances and in studying molecular dynamics. glenresearch.comnih.govstudymind.co.uk Future advancements in both MS and NMR technologies, including higher field strengths and more sophisticated pulse sequences, will further enhance our ability to utilize deuterated analogs like 2'-Deoxycytidine-5,6-d2 to probe biological systems at an unprecedented level of detail.
Q & A
Basic Research Questions
Q. How is 2'-Deoxy Cytidine-5,6-d2 utilized in isotopic labeling to trace pyrimidine biosynthesis pathways in cellular metabolism studies?
- Methodological Answer : Deuterium labeling at the 5,6 positions enables tracking of nucleotide incorporation into DNA via liquid chromatography-mass spectrometry (LC-MS). Researchers administer the compound to cell cultures and quantify deuterium enrichment in DNA extracts to map de novo synthesis rates. This approach avoids interference from salvage pathways, as unlabeled cytidine pools dilute naturally .
Q. What analytical techniques are recommended for verifying the purity and isotopic enrichment of this compound in experimental preparations?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H) confirms positional deuteration, while high-resolution mass spectrometry (HRMS) quantifies isotopic purity. For cell-based studies, baseline separation via reverse-phase HPLC coupled with tandem MS ensures minimal contamination from endogenous nucleosides .
Q. How does the deuterium kinetic isotope effect (KIE) influence the metabolic stability of this compound in enzymatic assays?
- Methodological Answer : Deuteration at C5 and C6 reduces reaction rates in enzymes like thymidylate synthase due to increased bond strength. Researchers must calibrate incubation times and substrate concentrations to account for delayed phosphorylation or deamination. Control experiments with non-deuterated analogs are critical for normalizing kinetic data .
Advanced Research Questions
Q. What experimental designs mitigate isotopic dilution effects when using this compound in long-term DNA replication studies?
- Methodological Answer : Pulse-chase protocols with timed media replacement minimize dilution from unlabeled precursors. For mammalian cells, synchronizing cell cycles ensures uniform uptake during S-phase. Computational modeling (e.g., isotopic flux balance analysis) predicts dilution rates and optimizes tracer dosing schedules .
Q. How can researchers resolve discrepancies in deuterium incorporation data between in vitro and in vivo models using this compound?
- Methodological Answer : In vivo studies often show lower enrichment due to systemic metabolism and salvage pathways. To address this, pair in vitro assays (e.g., polymerase chain reaction with deuterated dNTPs) with in vivo isotopic infusions. Normalize data using internal standards like ¹³C-labeled thymidine to distinguish pathway-specific contributions .
Q. What strategies optimize the use of this compound in cross-disciplinary studies (e.g., epigenetics or virology) requiring high-resolution tracking of DNA dynamics?
- Methodological Answer : Combine deuterated nucleosides with CRISPR-based barcoding or single-cell sequencing. For viral replication studies, pre-label host cell DNA with this compound before infection to isolate newly synthesized viral genomes via density gradient centrifugation .
Data Analysis and Interpretation
Q. How should researchers statistically validate isotopic enrichment data derived from this compound experiments to ensure reproducibility?
- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for small sample sizes, and use bootstrapping to estimate confidence intervals for enrichment ratios. Normalize MS signals to internal deuterated standards (e.g., DMSO-d6) to correct for instrument drift .
Q. What computational tools are effective for modeling metabolic flux using this compound tracer data in cancer cell lines?
- Methodological Answer : Software like INCA (Isotopomer Network Compartmental Analysis) integrates LC-MS data with genome-scale metabolic models. Custom Python scripts can map deuterium distribution to specific pathways, such as the folate cycle or mitochondrial nucleotide salvage .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
